molecular formula C9H18N2O2 B153110 tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate CAS No. 939760-37-9

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

Cat. No. B153110
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a chemical of interest in the field of organic synthesis, particularly in the synthesis of azetidines and related structures. Azetidines are four-membered nitrogen-containing heterocycles that are valuable in medicinal chemistry due to their presence in biologically active compounds and their use as building blocks in drug discovery 10.

Synthesis Analysis

The synthesis of azetidine derivatives often involves cyclization reactions. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of 2-(hydroxymethyl)azetidines, which upon oxidation yield azetidine-2-carboxylic acids . Other synthetic approaches include the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce acyclic intermediates that can be cyclized into azabicycloalkane amino acids . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through scalable routes, demonstrating the versatility of azetidine derivatives in accessing chemical space complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by their four-membered ring, which can impart conformational rigidity to the molecule. This rigidity is useful in the design of peptidomimetics and constrained amino acids for structure-activity studies 10. The exact structure of these compounds can be elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis 10.

Chemical Reactions Analysis

Azetidine and its derivatives participate in various chemical reactions. They can react efficiently with nitriles and carbonyl substrates to generate heterocyclic products such as imidazoline, oxazolidine, and tetrahydropyrimidine . The tert-butyldiphenylsilylmethyl function in substituted azetidines controls the regioselectivity of aziridine and azetidine cleavage and the stereochemistry of the products . Moreover, azetidine derivatives can be functionalized through [3+2] cycloaddition reactions to introduce new heterocyclic structures like 1,3-selenazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate and related compounds are influenced by their structural features. The presence of substituents such as tert-butyl groups can affect the compound's solubility, stability, and reactivity. The bicyclic structures of some azetidine derivatives, including lactone and piperidine groups, contribute to their unique properties and potential applications in synthesis 10. The crystallographic analysis provides insights into the compound's density, space group, and molecular conformation 10.

Scientific Research Applications

Synthesis of Amino Acid-Azetidine Chimeras

Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized for studying the influence of conformation on peptide activity. These compounds, including enantiopure 3-substituted azetidine-2-carboxylic acids, serve as tools for exploring peptide activity modulation through conformational changes (Sajjadi & Lubell, 2008).

Masked Dipoles for Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine compounds have been employed in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions showcase the use of azetidine as a masked dipole for formal cycloaddition reactions, contributing to the development of novel synthetic methodologies (Yadav & Sriramurthy, 2005).

Construction of Novel Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases the versatility of azetidine derivatives in accessing chemical spaces complementary to piperidine ring systems. This work highlights the utility of azetidine-based intermediates for the development of novel compounds with potential pharmaceutical applications (Meyers et al., 2009).

Diastereoselective α-Alkylation

The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters demonstrates the application of azetidine derivatives in achieving high yields and diastereoselectivities in synthetic chemistry. This process facilitates the production of optically active α-substituted azetidine-2-carboxylic acid esters, contributing to the synthesis of chiral compounds (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines serve as versatile building blocks in medicinal chemistry, enabling the rapid diversified synthesis of high-value azetidine-3-carboxylic acid derivatives. This illustrates the significance of azetidine derivatives in facilitating the synthesis of complex molecules for pharmaceutical research (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

CAS RN

939760-37-9
Record name tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
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